Cas no 329726-53-6 ((E)-2-cyano-3-(3-ethoxy-4-methoxyphenyl)-N-(4-methoxyphenyl)prop-2-enamide)

(E)-2-cyano-3-(3-ethoxy-4-methoxyphenyl)-N-(4-methoxyphenyl)prop-2-enamide 化学的及び物理的性質
名前と識別子
-
- 2-Cyano-3-(3-ethoxy-4-methoxyphenyl)-N-(4-methoxyphenyl)-2-propenamide
- Z44379025
- EN300-18155973
- (E)-2-cyano-3-(3-ethoxy-4-methoxyphenyl)-N-(4-methoxyphenyl)prop-2-enamide
- AKOS001020296
- 329726-53-6
- 2-cyano-3-(3-ethoxy-4-methoxyphenyl)-N-(4-methoxyphenyl)prop-2-enamide
-
- インチ: 1S/C20H20N2O4/c1-4-26-19-12-14(5-10-18(19)25-3)11-15(13-21)20(23)22-16-6-8-17(24-2)9-7-16/h5-12H,4H2,1-3H3,(H,22,23)/b15-11+
- InChIKey: HNGWYTBBQXDXFQ-RVDMUPIBSA-N
- ほほえんだ: O(CC)C1C(=CC=C(/C=C(\C#N)/C(NC2C=CC(=CC=2)OC)=O)C=1)OC
計算された属性
- せいみつぶんしりょう: 352.14230712g/mol
- どういたいしつりょう: 352.14230712g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 26
- 回転可能化学結合数: 7
- 複雑さ: 531
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 1
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.9
- トポロジー分子極性表面積: 80.6Ų
(E)-2-cyano-3-(3-ethoxy-4-methoxyphenyl)-N-(4-methoxyphenyl)prop-2-enamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-18155973-0.05g |
329726-53-6 | 90% | 0.05g |
$246.0 | 2023-09-19 |
(E)-2-cyano-3-(3-ethoxy-4-methoxyphenyl)-N-(4-methoxyphenyl)prop-2-enamide 関連文献
-
Jun Maruyama,Taiji Amano,Satoshi Inoue,Yasuji Muramatsu,Noriko Yoshizawa,Eric M. Gullikson Chem. Commun., 2018,54, 8995-8998
-
Maxime Martinez,François Coppens,Nadine Halberstadt Phys. Chem. Chem. Phys., 2019,21, 3626-3636
-
Rupsha Chaudhuri,Arindam Das,Hsin-Yi Liao,Rai-Shung Liu Chem. Commun., 2010,46, 4601-4603
-
Andriy Taranovskyy,János J. Tomán,Zoltán Erdélyi Phys. Chem. Chem. Phys., 2021,23, 6116-6127
-
Xiong Zuo,Jun-Xin Wang,Shun-qin Chang,Qi-Di Wei,Ying Zhou Org. Chem. Front., 2019,6, 1485-1490
-
Tian Li,Dan-Dan Zhi,Zi-Hao Guo,Jin-Zhe Li,Yao Chen,Fan-Bin Meng Green Chem., 2022,24, 647-674
-
Rakesh Puttreddy,Ngong Kodiah Beyeh,Elina Kalenius,Robin H. A. Ras,Kari Rissanen Chem. Commun., 2016,52, 8115-8118
-
Mariana E. Ghica,Sérgio Soler,Iluminada Gallardo,Agnès Pallier,Ana M. S. Cardoso,Christopher M. A. Brett,Éva Tóth Dalton Trans., 2019,48, 3249-3262
-
Agnese Piovesan,Tim Van De Looverbosch,Pieter Verboven,Clement Achille,Cesar Parra Cabrera,Elodie Boller,Yin Cheng,Rob Ameloot,Bart Nicolai Lab Chip, 2020,20, 2403-2411
(E)-2-cyano-3-(3-ethoxy-4-methoxyphenyl)-N-(4-methoxyphenyl)prop-2-enamideに関する追加情報
Comprehensive Overview of (E)-2-cyano-3-(3-ethoxy-4-methoxyphenyl)-N-(4-methoxyphenyl)prop-2-enamide (CAS No. 329726-53-6)
The compound (E)-2-cyano-3-(3-ethoxy-4-methoxyphenyl)-N-(4-methoxyphenyl)prop-2-enamide (CAS No. 329726-53-6) is a specialized organic molecule with significant potential in pharmaceutical and material science applications. Its unique structure, featuring a cyano group and multiple methoxy and ethoxy substituents, makes it a subject of interest for researchers exploring novel drug candidates and advanced materials. This article delves into its properties, synthesis, and potential applications, while addressing common queries and trending topics in the field.
One of the most searched questions regarding this compound is its synthetic pathway. The synthesis typically involves a Knoevenagel condensation reaction between 3-ethoxy-4-methoxybenzaldehyde and 2-cyano-N-(4-methoxyphenyl)acetamide, followed by purification steps to isolate the (E)-isomer. Researchers often optimize reaction conditions to improve yield and purity, a topic frequently discussed in academic forums and patent literature.
In the context of drug discovery, this compound has garnered attention due to its structural resemblance to known kinase inhibitors. The presence of the cyanoacrylamide moiety is particularly noteworthy, as it is a common pharmacophore in targeted therapies. Recent studies suggest potential applications in anti-inflammatory and anticancer research, aligning with the growing demand for precision medicine solutions. This aligns with the surge in searches for "small molecule inhibitors" and "structure-activity relationships" in medicinal chemistry.
From a material science perspective, the compound's conjugated system and electron-rich aromatic rings make it a candidate for organic electronics. Its ability to form stable thin films and interact with light has sparked interest in optoelectronic devices, such as organic light-emitting diodes (OLEDs) and sensors. This ties into the rising popularity of "green electronics" and "biodegradable materials" in sustainability-focused research.
The compound's physicochemical properties are also a point of discussion. With a molecular weight of 352.38 g/mol and moderate lipophilicity, it exhibits favorable drug-likeness parameters, as per Lipinski's rule of five. Its solubility in common organic solvents like DMSO and methanol facilitates experimental handling, a practical aspect often queried by laboratory professionals.
Quality control and analytical characterization of 329726-53-6 are critical for its reliable use. Techniques such as HPLC, NMR, and mass spectrometry are routinely employed to verify purity and identity. These methods are frequently searched alongside terms like "compound validation" and "batch-to-batch consistency," reflecting the industry's emphasis on reproducibility.
In conclusion, (E)-2-cyano-3-(3-ethoxy-4-methoxyphenyl)-N-(4-methoxyphenyl)prop-2-enamide represents a versatile compound with cross-disciplinary relevance. Its exploration continues to evolve, driven by advancements in computational chemistry and high-throughput screening. As research progresses, this molecule may unlock new possibilities in both healthcare and sustainable technology, addressing some of the most pressing challenges in modern science.
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